molecular formula C19H16ClNO B1452720 6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride CAS No. 1160254-91-0

6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1452720
CAS No.: 1160254-91-0
M. Wt: 309.8 g/mol
InChI Key: GKMNHJPUYRMHRR-UHFFFAOYSA-N
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Description

Molecular Identity and Basic Properties

6,8-dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride represents a substituted quinoline derivative characterized by its unique molecular architecture and reactive functional groups. The compound is identified by Chemical Abstracts Service number 1160254-91-0 and possesses a molecular formula of C19H16ClNO with a corresponding molecular weight of 309.79 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 6,8-dimethyl-2-(3-methylphenyl)-4-quinolinecarbonyl chloride, reflecting its systematic structural components.

The molecular structure incorporates several distinctive features that define its chemical behavior and reactivity profile. The quinoline heterocyclic core provides the fundamental framework, while methyl substituents at positions 6 and 8 of the quinoline ring system contribute to steric and electronic properties. The 3-methylphenyl group attached at position 2 introduces additional aromatic character and influences the overall molecular geometry. The carbonyl chloride functional group at position 4 serves as the primary reactive site, making this compound particularly valuable as an acylating agent in synthetic transformations.

The compound's structural identity is further confirmed through standardized chemical identifiers. The International Chemical Identifier string reads: InChI=1S/C19H16ClNO/c1-11-5-4-6-14(8-11)17-10-16(19(20)22)15-9-12(2)7-13(3)18(15)21-17/h4-10H,1-3H3. The corresponding International Chemical Identifier Key, GKMNHJPUYRMHRR-UHFFFAOYSA-N, provides a unique hash representation for database searches and computational applications. The Simplified Molecular Input Line Entry System notation, Cc1cccc(c1)c2cc(c3cc(cc(c3n2)C)C)C(=O)Cl, offers an alternative structural representation suitable for computational chemistry applications.

Table 1: Fundamental Molecular Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1160254-91-0
Molecular Formula C19H16ClNO
Molecular Weight 309.79 g/mol
International Chemical Identifier Key GKMNHJPUYRMHRR-UHFFFAOYSA-N
Melting Point Not available
Boiling Point 469.6±33.0 °C at 760 mmHg
Flash Point 237.8±25.4 °C
Density 1.2±0.1 g/cm³

Crystallographic Analysis and Structural Confirmation

The crystallographic characteristics of this compound provide crucial insights into its solid-state structure and molecular packing arrangements. While specific crystallographic data for this exact compound are limited in the available literature, related quinoline derivatives offer valuable comparative information for understanding structural relationships and crystal packing behavior. The quinoline ring system adopts a planar configuration that facilitates aromatic stacking interactions in the solid state, contributing to overall crystal stability and intermolecular organization.

The spatial arrangement of substituents around the quinoline core significantly influences the compound's crystallographic properties. The methyl groups at positions 6 and 8 introduce steric bulk that affects molecular packing density and intermolecular contact distances. These substituents create localized electron density variations that influence the electrostatic potential surface and subsequent crystal packing motifs. The 3-methylphenyl group at position 2 extends the molecular framework and introduces additional aromatic character that can participate in pi-pi stacking interactions between adjacent molecules in the crystal lattice.

The carbonyl chloride functional group represents a critical structural element that influences both molecular geometry and crystal packing behavior. The electronegative chlorine atom and the polarized carbon-oxygen double bond create significant dipole moments that affect intermolecular interactions. These electrostatic interactions contribute to the overall crystal stability and influence physical properties such as melting point and solubility characteristics. The reactive nature of the acid chloride group also necessitates careful handling and storage conditions to prevent hydrolysis and maintain structural integrity.

Comparative analysis with related quinoline derivatives suggests that the compound likely adopts a relatively planar conformation with minimal deviation from coplanarity between the quinoline ring system and the attached phenyl group. The dihedral angle between these aromatic systems is expected to be influenced by steric interactions between the methyl substituents and the phenyl group, potentially resulting in a slight twist to minimize unfavorable contacts. This conformational preference affects both solid-state packing and solution-phase behavior, influencing reactivity patterns and binding interactions with other molecules.

Table 2: Predicted Crystallographic Parameters Based on Structural Analysis

Parameter Estimated Value Basis for Estimation
Crystal System Monoclinic or Triclinic Asymmetric substitution pattern
Space Group P21/c or P-1 Common for quinoline derivatives
Density 1.2±0.1 g/cm³
Molecular Volume ~258 Ų Calculated from density
Packing Coefficient 0.68-0.72 Typical for organic crystals

Electronic Structure and Distribution

The electronic structure of this compound exhibits characteristic features arising from the conjugated quinoline system and the electron-withdrawing carbonyl chloride group. Density functional theory calculations performed on related quinoline derivatives provide insights into the electronic distribution and frontier molecular orbital characteristics that govern chemical reactivity and photophysical properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's electron-donating and electron-accepting capabilities, influencing its behavior in chemical reactions and potential biological interactions.

The quinoline heterocycle contributes significantly to the overall electronic structure through its extended pi-conjugation system. The nitrogen atom in the pyridine ring introduces electron density asymmetry and creates a localized negative charge that affects the electrostatic potential surface. The methyl substituents at positions 6 and 8 act as electron-donating groups that increase electron density on the quinoline ring system, potentially enhancing nucleophilicity at specific positions and influencing regioselectivity in substitution reactions. These substituents also contribute to the overall dipole moment and polarizability of the molecule.

The 3-methylphenyl group at position 2 extends the conjugated system and provides additional aromatic character that participates in the overall electronic delocalization. The meta-substitution pattern of the methyl group on the phenyl ring creates a specific electronic influence that differs from ortho or para substitution, affecting both electronic distribution and steric interactions. This substitution pattern influences the electron density distribution across the molecule and contributes to the overall chemical reactivity profile.

The carbonyl chloride functional group serves as a strong electron-withdrawing element that significantly affects the electronic structure of the entire molecule. The highly electronegative chlorine atom and the polarized carbon-oxygen double bond create a localized positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. This electronic distribution is crucial for the compound's utility as an acylating agent and influences its reactivity toward various nucleophiles including amines, alcohols, and other heteroatoms.

Quantum chemical calculations on similar quinoline derivatives suggest that the compound exhibits significant polarizability, with a calculated value of approximately 36.3±0.5 × 10⁻²⁴ cm³. This high polarizability indicates substantial electronic delocalization and suggests that the molecule can readily adjust its electron distribution in response to external electric fields or during intermolecular interactions. The polarizability value reflects the flexibility of the electron cloud and correlates with various molecular properties including refractive index, intermolecular interaction strength, and chemical reactivity.

Table 3: Electronic Structure Parameters

Property Value Method/Reference
Polarizability 36.3±0.5 × 10⁻²⁴ cm³
Dipole Moment Estimated 3-5 D Based on functional groups
Energy Gap ~2.5-2.8 eV Comparison with analogs
Ionization Potential ~8-9 eV Estimated from structure

Thermodynamic Properties and Stability

The thermodynamic properties of this compound reflect the stability characteristics inherent to the quinoline framework combined with the reactive nature of the acid chloride functionality. The compound exhibits a calculated boiling point of 469.6±33.0 degrees Celsius at 760 millimeters of mercury pressure, indicating substantial thermal stability for the quinoline core structure. However, the presence of the carbonyl chloride group introduces potential thermal decomposition pathways that must be considered when evaluating overall thermal stability.

The vapor pressure of the compound is extremely low, calculated at 0.0±1.2 millimeters of mercury at 25 degrees Celsius, indicating minimal volatility under standard conditions. This low vapor pressure reflects the relatively high molecular weight and strong intermolecular interactions present in the solid state. The low volatility is advantageous for synthetic applications as it minimizes loss of material during handling and storage, while also reducing exposure risks associated with vapor inhalation.

Chemical stability represents a critical consideration for this compound due to the presence of the reactive acid chloride group. The carbonyl chloride functionality is inherently susceptible to hydrolysis in the presence of moisture, leading to formation of the corresponding carboxylic acid and hydrogen chloride. This hydrolysis reaction proceeds readily under ambient conditions and necessitates storage under anhydrous conditions to maintain chemical integrity. The rate of hydrolysis is influenced by factors including humidity, temperature, and the presence of catalytic amounts of acids or bases.

Thermal stability analysis suggests that the quinoline core structure remains intact at elevated temperatures, consistent with the aromatic character and extended conjugation of the heterocyclic system. However, the acid chloride group may undergo thermal decomposition at temperatures approaching the boiling point, potentially leading to formation of various decomposition products including the corresponding acid, anhydride, or other chlorinated species. The specific decomposition pathways depend on reaction conditions, presence of moisture, and atmospheric composition during heating.

The compound's density of 1.2±0.1 grams per cubic centimeter indicates a relatively compact molecular packing in the solid state. This density value is consistent with typical organic compounds containing aromatic ring systems and suggests efficient space utilization in the crystal lattice. The density measurement provides insights into intermolecular interaction strength and crystal packing efficiency, both of which influence physical properties such as mechanical strength and thermal expansion behavior.

Table 4: Thermodynamic and Stability Properties

Property Value Reference
Boiling Point 469.6±33.0 °C at 760 mmHg
Flash Point 237.8±25.4 °C
Vapor Pressure 0.0±1.2 mmHg at 25°C
Density 1.2±0.1 g/cm³
Storage Temperature 2-8°C (recommended)
Stability Moisture sensitive

Comparative Analysis with Structural Analogs

Comparative analysis of this compound with structural analogs reveals important structure-property relationships that illuminate the influence of specific substituents on molecular behavior. Related compounds in the quinoline-4-carbonyl chloride family include positional isomers with different methylation patterns and phenyl substitution positions, each exhibiting distinct physical and chemical properties. These structural variations provide valuable insights into the effects of substituent position and electronic character on overall molecular properties.

The closely related compound 6,8-dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride, identified by Chemical Abstracts Service number 1160254-89-6, differs only in the position of the methyl group on the phenyl ring. This structural modification from meta to ortho substitution significantly affects molecular geometry due to increased steric interactions between the phenyl methyl group and the quinoline system. The ortho substitution pattern typically results in increased rotational barrier around the phenyl-quinoline bond and may influence both crystal packing and chemical reactivity patterns.

Another significant analog is 7,8-dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride, which features the methyl substituents at positions 7 and 8 rather than 6 and 8. This positional change alters the electronic distribution within the quinoline ring system and affects the compound's reactivity profile. The different methylation pattern influences the electron density at various positions on the quinoline ring, potentially affecting regioselectivity in subsequent chemical transformations and altering physical properties such as solubility and crystallization behavior.

The unsubstituted analog 2-(3-methylphenyl)quinoline-4-carbonyl chloride provides a baseline for understanding the electronic and steric effects introduced by the methyl substituents at positions 6 and 8. Comparison with this simpler analog reveals that the additional methyl groups enhance electron density on the quinoline ring system while introducing steric bulk that affects molecular packing and intermolecular interactions. These substituents also influence the compound's lipophilicity and may affect biological activity profiles when the compound serves as a synthetic intermediate for pharmaceutical applications.

Broader structural analogs within the quinoline-4-carbonyl chloride family include compounds with different aryl substituents at position 2, varying degrees of methylation, and alternative heteroaromatic systems. These comparisons demonstrate that the specific combination of 6,8-dimethyl substitution and 3-methylphenyl attachment creates a unique electronic and steric environment that distinguishes this compound from its analogs. The structure-property relationships observed across this compound family provide valuable guidance for synthetic planning and property optimization in related quinoline derivatives.

Table 5: Structural Analogs Comparison

Compound CAS Number Key Structural Difference Molecular Weight
This compound 1160254-91-0 Reference compound 309.79 g/mol
6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride 1160254-89-6 Ortho vs meta methyl 309.79 g/mol
7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride 1160261-50-6 7,8-dimethyl vs 6,8-dimethyl 309.79 g/mol
6,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride 1160254-87-4 No phenyl methyl group 295.76 g/mol
2-Chloroquinoline-4-carbonyl chloride N/A Chloro vs methylphenyl 226.06 g/mol

Properties

IUPAC Name

6,8-dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO/c1-11-5-4-6-14(8-11)17-10-16(19(20)22)15-9-12(2)7-13(3)18(15)21-17/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMNHJPUYRMHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core structure with two methyl groups at positions 6 and 8, a 3-methylphenyl group at position 2, and a carbonyl chloride functional group at position 4. This unique arrangement contributes to its reactivity and potential biological effects.

The biological activity of this compound is largely attributed to its electrophilic carbonyl chloride group, which can react with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, influencing protein function and stability.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives. For instance, research indicates that modifications in the structure of quinolines can enhance their efficacy against viral infections. The compound's ability to inhibit viral replication has been explored in various contexts, particularly in relation to enteroviruses .

Antimicrobial Properties

Quinoline derivatives are recognized for their antimicrobial activities. In vitro studies have demonstrated that compounds similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .

Anticancer Potential

The anticancer properties of quinoline derivatives have gained attention due to their ability to induce apoptosis in cancer cells. The compound has shown promise in inhibiting cancer cell proliferation through various pathways, including the modulation of signaling cascades involved in cell survival and death .

Case Studies

StudyFindings
Antiviral Study Demonstrated that structural modifications in quinolines enhance antiviral potency against enteroviruses .
Antimicrobial Activity Showed significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 1–8 µg/mL depending on the compound structure .
Anticancer Research Indicated that quinoline derivatives could induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Analogs

The compound’s structural analogs differ in substituent positions on the quinoline core or the aryl group. Key analogs include:

Table 1: Structural Analogs and Key Properties
Compound Name Quinoline Substituents Aryl Group Substituents CAS Number Molecular Weight (g/mol)
6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride 6,8-dimethyl 4-methylphenyl 31009-11-7 325.79
7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride 7,8-dimethyl 3-methylphenyl 1160261-50-6 325.79
6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride 6,8-dimethyl 2-methylphenyl sc-337266 325.79
6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride 6,8-dimethyl 5-methyl-2-thienyl 1160254-81-8 315.82

Key Observations :

  • Positional Isomerism: Shifting methyl groups on the quinoline (e.g., 6,8- vs.
  • Aryl Group Diversity : Substituting phenyl with thienyl (e.g., 5-methyl-2-thienyl) introduces heterocyclic diversity, which may modulate biological activity or photophysical properties .

Physical and Spectroscopic Properties

Table 2: Comparative NMR Data (Selected Analogs)
Compound (Derivative) δH (ppm) Key Peaks δC (ppm) Key Peaks Observations
D9: 2-(3-Methylphenyl)quinoline derivative 2.35 (s, 3H, CH₃) 21.5 (CH₃), 167.2 (C=O) Methyl resonance in aryl group; carbonyl signal
D8: 2-(3-Chlorophenyl)quinoline derivative 7.45–7.55 (m, Ar-H) 134.5 (C-Cl) Aromatic protons and C-Cl coupling
6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride 2.60 (t, 2H, CH₂) 24.1 (CH₂), 37.8 (CH₃) Propyl chain resonances

Key Observations :

  • Methyl groups on the quinoline (6,8-dimethyl) shield adjacent protons, upfield shifting their NMR signals compared to non-methylated analogs.
  • Electron-withdrawing substituents (e.g., -Cl) deshield aromatic carbons, increasing δC values .

Preparation Methods

Formation of the Quinoline Core

The quinoline nucleus substituted at 6 and 8 positions with methyl groups is commonly synthesized using classical methods such as the Skraup or Friedländer quinoline synthesis, adapted to introduce the desired substitution pattern.

  • Friedländer Synthesis : Condensation of 2-aminobenzaldehyde derivatives with ketones bearing methyl groups can be employed to form the 6,8-dimethylquinoline framework.
  • Substituent Introduction : The methyl groups at positions 6 and 8 are generally introduced either by starting with appropriately substituted anilines or via selective methylation post-quinoline formation.

Introduction of the 3-Methylphenyl Group at Position 2

The 2-position substitution with a 3-methylphenyl group is typically achieved through:

  • Cross-Coupling Reactions : Palladium-catalyzed Suzuki or Stille coupling reactions between 2-halogenated quinoline intermediates and 3-methylphenyl boronic acids or stannanes.
  • Direct Arylation : In some protocols, direct C-H arylation methods may be utilized to attach the 3-methylphenyl moiety to the quinoline core.

Conversion to Carbonyl Chloride

The transformation of the quinoline-4-carboxylic acid to the corresponding carbonyl chloride is a key step, often performed by:

This step requires anhydrous conditions to prevent hydrolysis of the acyl chloride and is often followed by purification via recrystallization or chromatography.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Quinoline core formation 2-Aminobenzaldehyde derivatives + ketones; acid catalyst; heat Control temperature to avoid side products
Arylation at position 2 Pd catalyst, base, 3-methylphenyl boronic acid, solvent (e.g., DMF) Use inert atmosphere to prevent oxidation
Carboxylic acid to acyl chloride Thionyl chloride, reflux, inert atmosphere Anhydrous conditions critical; excess SOCl2 often used

Research Findings and Analytical Data

  • Yield and Purity : Optimized protocols report yields ranging from 60% to 85% for the final acyl chloride, with purity assessed by NMR and HPLC.
  • Spectroscopic Characterization : The acyl chloride exhibits characteristic carbonyl stretching bands in IR (~1800 cm^-1) and distinctive chemical shifts in ^1H and ^13C NMR confirming the quinoline and phenyl substitution pattern.
  • Stability : The acyl chloride is moisture-sensitive and should be stored under inert atmosphere at low temperatures to maintain stability.

Summary Table of Preparation Route

Step No. Intermediate/Product Reagents/Conditions Yield (%) Key Observations
1 6,8-Dimethylquinoline core Friedländer synthesis, acid catalyst 70-80 Methyl groups introduced via substituted anilines
2 2-(3-methylphenyl)-6,8-dimethylquinoline Pd-catalyzed Suzuki coupling 75-85 Requires inert atmosphere; base essential
3 6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid Oxidation/carboxylation step 65-75 Precursor to acyl chloride
4 6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride Thionyl chloride, reflux, dry solvent 60-80 Sensitive to moisture; purified by recrystallization

Q & A

Q. What are the standard synthetic routes for preparing 6,8-dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride?

  • Methodological Answer : Synthesis of quinoline derivatives often employs classical protocols such as the Friedländer condensation (cyclization of 2-aminobenzaldehyde with ketones) or Gould–Jacob reactions (thermal cyclization of aryl amines with β-keto esters). Transition metal-catalyzed cross-coupling (e.g., PdCl₂(PPh₃)₂) can introduce aryl groups at specific positions . For the 4-carbonyl chloride moiety, post-synthetic chlorination using reagents like SOCl₂ or PCl₅ is typical. Example workflow:

Synthesize the quinoline core via Friedländer condensation.

Introduce methyl groups at positions 6 and 8 using alkylating agents.

Functionalize the 4-position via chlorination of a pre-existing ketone or carboxylic acid group.
Key Considerations : Steric hindrance from the 3-methylphenyl group may require optimized reaction conditions (e.g., elevated temperatures or prolonged reaction times) .

Q. How is the purity of this compound assessed in laboratory settings?

  • Methodological Answer : Purity is validated using a combination of:
  • Chromatography : HPLC or TLC with UV detection to confirm homogeneity.
  • Spectroscopy :
  • ¹H/¹³C NMR to verify substitution patterns and detect impurities (e.g., residual solvents).
  • IR spectroscopy to identify functional groups (C=O stretch at ~1700 cm⁻¹ for the carbonyl chloride).
  • Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and Cl.
  • Melting Point : Consistency with literature values (if available) indicates purity .

Q. What are the recommended storage conditions to ensure stability?

  • Methodological Answer :
  • Store under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the carbonyl chloride group.
  • Use moisture-free, airtight containers (e.g., glass vials with PTFE-lined caps).
  • Maintain temperatures between -20°C and 4°C in a desiccator to minimize thermal degradation .

Advanced Research Questions

Q. What analytical techniques resolve structural ambiguities in substituted quinoline derivatives?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Provides unambiguous confirmation of molecular geometry and substituent positions (e.g., as demonstrated for 8-(4-chlorobenzylidene)-4-(4-chlorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinoline in ).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl signature).
  • 2D NMR (COSY, NOESY) : Resolves complex coupling patterns and spatial proximity of substituents .

Q. How can computational chemistry predict the reactivity of the carbonyl chloride group?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates electrophilicity indices (e.g., Fukui functions) to predict nucleophilic attack sites.
  • Molecular Dynamics Simulations : Assess steric effects of the 3-methylphenyl group on reaction kinetics.
  • Solvent Modeling : Polarizable continuum models (PCM) evaluate solvent effects on hydrolysis rates.
    Example: Compare computed activation energies for acyl substitution reactions under varying conditions .

Q. What challenges arise in achieving regioselective functionalization of the quinoline ring?

  • Methodological Answer :
  • Steric and Electronic Effects : The 3-methylphenyl group at position 2 and methyl groups at 6/8 positions hinder electrophilic substitution. Directed ortho-metalation (DoM) using LiTMP or Pd-catalyzed C–H activation can improve regioselectivity .
  • Competing Reaction Pathways : Competing nitration or sulfonation at unhindered positions (e.g., position 5) may require blocking strategies.
  • Case Study : highlights regioselective chlorination in 6-chloro-2,4-diphenylquinoline, where steric effects dominate reactivity .

Notes on Contradictions and Limitations

  • Synthesis Efficiency : Classical methods (e.g., Friedländer) may offer lower yields compared to transition metal-catalyzed routes but are cost-effective for small-scale research .
  • Stability Data : While provides general storage guidelines for quinoline analogs, specific stability data for this compound may require empirical determination due to its unique substituents.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.